

Application Notes and Protocols for Jackal DNA Sample Collection and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jaikal*

Cat. No.: *B12774315*

[Get Quote](#)

These comprehensive guidelines are designed for researchers, scientists, and professionals in drug development, providing detailed protocols for the collection, storage, and analysis of jackal DNA from various biological sources. Adherence to these protocols is crucial for obtaining high-quality DNA suitable for a range of downstream applications, including population genetics, disease surveillance, and forensic analysis.

DNA Sample Collection

The quality of downstream genetic analysis is fundamentally dependent on the integrity of the collected samples. It is imperative to employ sterile techniques at all stages to prevent cross-contamination between individuals and with foreign DNA, including human DNA.^[1] Each sample must be meticulously labeled with a unique identifier, collection date, location, and the type of sample.^[2]

Non-Invasive Sampling

Non-invasive methods are often preferred for wildlife studies as they do not require the capture or handling of the animals.^[3]

Scat is a valuable source of DNA from the epithelial cells of the digestive tract.^[1] For optimal results, fresh scat is preferred.

Protocol:

- Wear sterile gloves.^[1]

- Collect a sample from the surface of the scat, as this layer is richest in the target DNA.[1] A sterile swab can be used to rub the surface, or a small portion of the outer layer can be collected using a sterile spatula or forceps.[3][4]
- For swabbing, lightly moisten a sterile cotton or Dacron swab with sterile water or saline if the scat is dry.[5]
- Place the collected sample or swab into a sterile collection tube.
- Preserve the sample immediately as described in the storage and transport section.

Hair follicles are an excellent source of high-quality DNA.[6] Hair can be collected from resting sites, burrows, or using non-invasive hair snares.

Protocol:

- Collect hairs that have been naturally shed and contain visible roots (follicles).[2] Pulled, not cut, hairs are necessary to ensure the presence of root cells.[2]
- Aim for a tuft of approximately 20-50 hairs.[2]
- Use sterile forceps to handle the hair samples to avoid contamination.
- Place the hair sample in a clean, dry paper envelope or a sterile tube.[7] Avoid plastic bags as they can trap moisture and promote microbial growth, which can degrade DNA.[7]

Invasive Sampling

Invasive sampling is typically conducted on deceased animals or under veterinary supervision for live animals.

Blood is a rich source of DNA.

Protocol:

- Collect blood using a sterile syringe and needle.
- For preservation, either:

- Apply a few drops of fresh blood onto an FTA card and allow it to air dry completely.[8][9]
- Collect the blood in a tube containing an anticoagulant (e.g., EDTA) and freeze as soon as possible.[10]
- Alternatively, a small amount of blood can be absorbed onto a sterile cotton swab and air-dried.[7]

Tissue samples, such as muscle, skin, or ear punches, provide high yields of quality DNA.

Protocol:

- Using a sterile scalpel and forceps, collect a small piece of tissue (approximately 1 cm³).[1][2]
- Place the tissue sample in a sterile tube.
- Preserve the sample immediately, either by freezing or in a suitable buffer (e.g., 95% ethanol or a lysis buffer).[11] If using a desiccant like silica beads, ensure the tissue can move freely in the tube to facilitate drying.[2]

Sample Storage and Transport

Proper storage and transport are critical to prevent DNA degradation.[10]

Sample Type	Short-Term Storage	Long-Term Storage	Transport Conditions
Scat	4°C (up to 24 hours)	-20°C or -80°C	On ice or frozen
Hair	Room temperature, dry	Room temperature, dry	In paper envelopes
Blood (FTA Card)	Room temperature, dry	Room temperature, dry	In a sealed bag with desiccant
Blood (Liquid)	4°C (up to 48 hours)	-20°C or -80°C	On ice or frozen
Tissue	4°C (up to 24 hours)	-20°C or -80°C	On ice, frozen, or in ethanol

Note: Wet samples should be frozen whenever possible.[\[1\]](#) Dry samples should be stored in a cool, dry place.[\[1\]](#)[\[10\]](#) Avoid repeated freeze-thaw cycles as this can degrade DNA.[\[2\]](#) For long-distance shipping, freeze-drying samples can be an effective preservation method.[\[11\]](#)

DNA Extraction

Commercial kits are widely used for DNA extraction from wildlife samples due to their reliability and ability to handle PCR inhibitors often found in samples like scat. The Qiagen DNeasy Blood & Tissue Kit is a commonly used and effective option.[\[12\]](#)

DNA Extraction from Scat (using a spin-column kit)

Protocol:

- Weigh out approximately 200mg of the scat sample.
- Add 1.4 ml of Buffer ASL (from the kit) to a 2 ml microcentrifuge tube. Add the scat sample to the buffer.
- Vortex continuously for 1 minute or until the sample is thoroughly homogenized.
- Incubate the sample at 70°C for 5 minutes.
- Vortex for 15 seconds and centrifuge at full speed for 1 minute to pellet the solid particles.
- Pipette 1.2 ml of the supernatant into a new 2 ml microcentrifuge tube.
- Add one InhibitEx tablet and vortex immediately and continuously for 1 minute.
- Centrifuge at full speed for 3 minutes.
- Transfer the entire supernatant to a new 1.5 ml microcentrifuge tube.
- Add 200 µl of Buffer AL and 15 µl of proteinase K. Vortex for 15 seconds.
- Incubate at 70°C for 10 minutes.
- Add 200 µl of 100% ethanol and vortex.

- Carefully apply the lysate to the DNeasy Mini spin column placed in a 2 ml collection tube.
- Centrifuge at $\geq 6000 \times g$ for 1 minute. Discard the flow-through.
- Add 500 μl of Buffer AW1 to the spin column and centrifuge for 1 minute at $\geq 6000 \times g$. Discard the flow-through.
- Add 500 μl of Buffer AW2 to the spin column and centrifuge for 3 minutes at full speed to dry the membrane.
- Place the spin column in a clean 1.5 ml microcentrifuge tube.
- Add 200 μl of Buffer AE to the center of the membrane. Incubate for 1 minute at room temperature.
- Centrifuge for 1 minute at $\geq 6000 \times g$ to elute the DNA.

DNA Extraction from Hair, Blood, and Tissue (using a spin-column kit)

Protocol:

- Place the sample (10-20 hairs with follicles, up to 25 mg of tissue, or a punch from an FTA card/200 μl of liquid blood) in a 1.5 ml microcentrifuge tube.
- Add 180 μl of Buffer ATL and 20 μl of proteinase K.
- Mix by vortexing and incubate at 56°C until the sample is completely lysed (this can take 1-3 hours or overnight for tissue).
- Vortex for 15 seconds.
- Add 200 μl of Buffer AL and mix thoroughly by vortexing.
- Add 200 μl of 100% ethanol and mix again by vortexing.
- Follow steps 13-19 from the scat extraction protocol.

DNA Analysis

DNA Quantification and Quality Assessment

After extraction, it is important to determine the concentration and purity of the DNA. This can be done using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

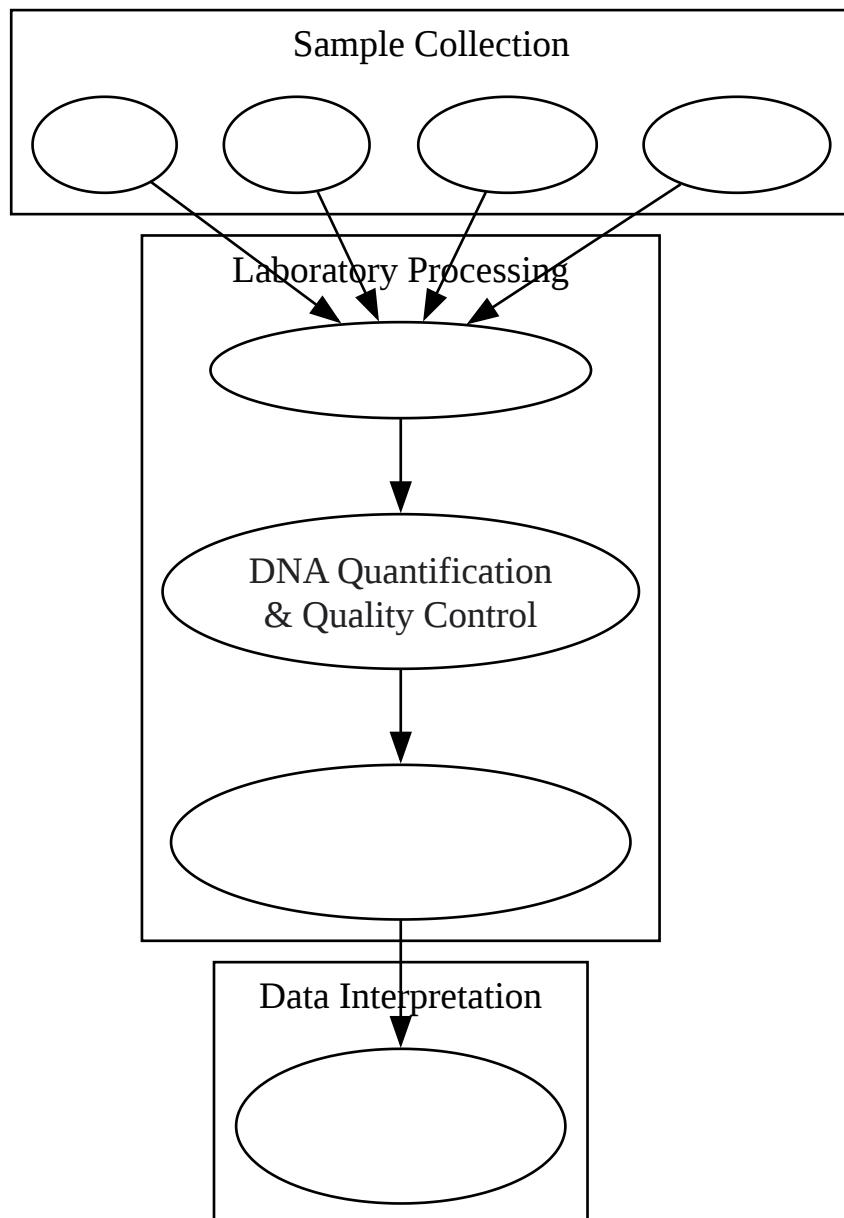
Parameter	Method	Acceptable Range	Interpretation
Concentration	Spectrophotometry/Fluorometry	Varies by sample type	Indicates the yield of DNA.
A260/A280 Ratio	Spectrophotometry	1.8 - 2.0	Indicates purity from protein contamination.
A260/A230 Ratio	Spectrophotometry	> 1.5	Indicates purity from salt and organic solvent contamination.

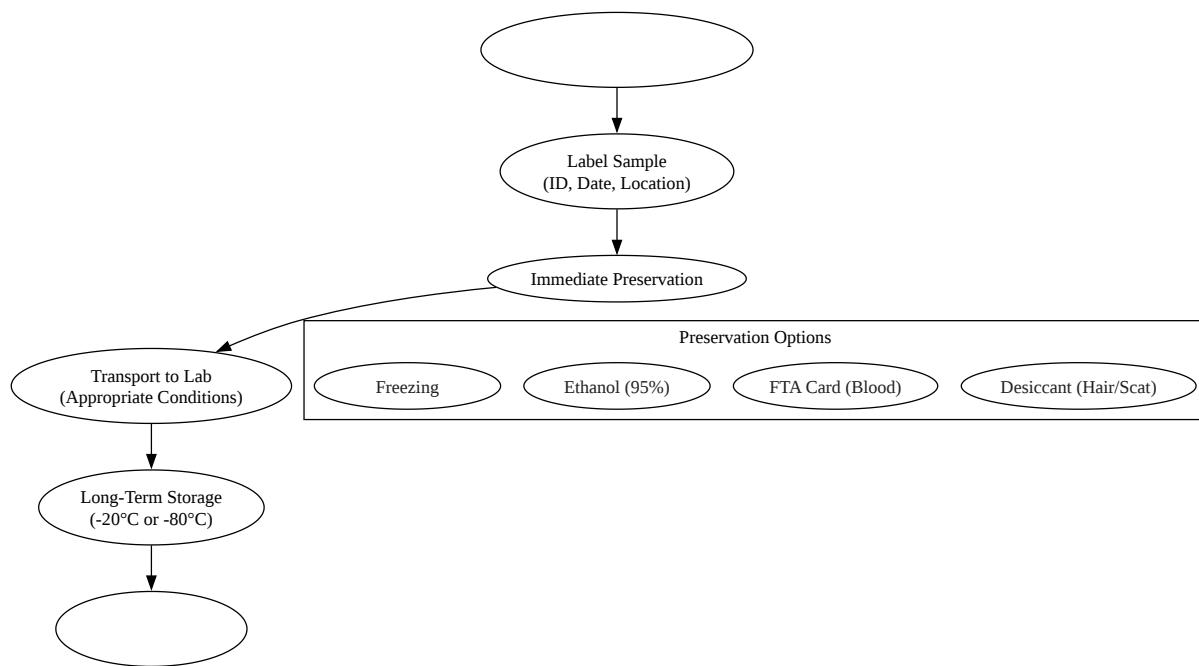
PCR Amplification and Genotyping

Polymerase Chain Reaction (PCR) is used to amplify specific regions of the DNA for further analysis.

A common method for species confirmation is the amplification and sequencing of a region of the mitochondrial DNA, such as the cytochrome b gene or the control region.

Microsatellite markers are highly variable DNA regions used for individual identification, parentage analysis, and population structure studies. A panel of 10-15 polymorphic microsatellite markers is typically used.


General PCR Protocol:


- Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.
- Add the template DNA to individual PCR tubes containing the master mix.

- Run the PCR in a thermal cycler with the appropriate cycling conditions (annealing temperature will be primer-specific).
- Visualize the PCR products using gel electrophoresis. For genotyping, fluorescently labeled primers are used, and the products are analyzed on a capillary sequencer.

To ensure the reliability of genotypes from non-invasive samples, which may have low DNA quality, it is recommended to perform each PCR in duplicate or triplicate.[\[13\]](#)

Visualized Workflows

[Click to download full resolution via product page](#)[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tracenetwork.org [tracenetwork.org]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Investigating a simplified method for noninvasive genetic sampling in East African mammals using silica dried scat swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vgl.ucdavis.edu [vgl.ucdavis.edu]
- 6. A Noninvasive Hair Sampling Technique to Obtain High Quality DNA from Elusive Small Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canine Sample Collection [avian2.animalgenetics.com]
- 8. Collecting, archiving and processing DNA from wildlife samples using FTA® databasing paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. base4.co.uk [base4.co.uk]
- 11. Storage and shipping of tissue samples for DNA analyses: A case study on earthworms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic DNA extraction from animal faecal tissues using DNeasy blood and tissue kit [protocols.io]
- 13. DNA extraction and genotyping [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Jackal DNA Sample Collection and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12774315#protocols-for-collecting-and-analyzing-jackal-dna-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com